Potassium (5-chloro-2-fluorophenyl)trifluoroborate
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Overview
Description
Potassium (5-chloro-2-fluorophenyl)trifluoroboranuide is an organoboron compound that has gained significant attention in the field of organic chemistry. This compound is particularly notable for its stability and reactivity, making it a valuable reagent in various chemical reactions, especially in cross-coupling reactions such as the Suzuki–Miyaura coupling .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of potassium (5-chloro-2-fluorophenyl)trifluoroboranuide typically involves the reaction of 5-chloro-2-fluorophenylboronic acid with potassium bifluoride (KHF2). The reaction is carried out in an aqueous medium, and the product is isolated by filtration and recrystallization .
Industrial Production Methods: On an industrial scale, the production of potassium (5-chloro-2-fluorophenyl)trifluoroboranuide follows a similar synthetic route but is optimized for large-scale operations. This involves the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions: Potassium (5-chloro-2-fluorophenyl)trifluoroboranuide undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding boronic acids.
Reduction: It can be reduced to form boranes.
Substitution: It participates in nucleophilic substitution reactions, particularly in the presence of palladium catalysts.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium hypochlorite.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Palladium catalysts and bases like potassium carbonate are commonly employed.
Major Products:
Oxidation: 5-chloro-2-fluorophenylboronic acid.
Reduction: 5-chloro-2-fluorophenylborane.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Potassium (5-chloro-2-fluorophenyl)trifluoroboranuide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which potassium (5-chloro-2-fluorophenyl)trifluoroboranuide exerts its effects involves the formation of a boron-carbon bond through a palladium-catalyzed cross-coupling reaction. The process includes oxidative addition, transmetalation, and reductive elimination steps. The molecular targets are typically organic halides, and the pathways involve the formation of a palladium complex intermediate .
Comparison with Similar Compounds
- Potassium 3,4-dichlorophenyltrifluoroboranuide
- Potassium 4-chlorophenyltrifluoroboranuide
- Potassium 4-carboxyphenyltrifluoroboranuide
Comparison: Potassium (5-chloro-2-fluorophenyl)trifluoroboranuide is unique due to the presence of both chlorine and fluorine substituents on the phenyl ring, which enhances its reactivity and stability compared to other similar compounds. This makes it particularly effective in cross-coupling reactions and other synthetic applications .
Properties
Molecular Formula |
C6H3BClF4K |
---|---|
Molecular Weight |
236.44 g/mol |
IUPAC Name |
potassium;(5-chloro-2-fluorophenyl)-trifluoroboranuide |
InChI |
InChI=1S/C6H3BClF4.K/c8-4-1-2-6(9)5(3-4)7(10,11)12;/h1-3H;/q-1;+1 |
InChI Key |
GIGJEISOSUAPRP-UHFFFAOYSA-N |
Canonical SMILES |
[B-](C1=C(C=CC(=C1)Cl)F)(F)(F)F.[K+] |
Origin of Product |
United States |
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